

Prodrug Strategy Enhances In Vivo Potential of Maxi-K Channel Opener BMS-191011

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Compound of Interest

Compound Name: BMS-191011

Cat. No.: B7909879

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A comparative analysis of the neuroprotective agent **BMS-191011** and its water-soluble prodrugs reveals a significant improvement in drug delivery and in vivo efficacy, addressing the therapeutic limitations posed by the parent compound's poor aqueous solubility. This guide provides a detailed comparison of **BMS-191011** and its clinically evaluated deoxycarnitine ester prodrug, focusing on their in vivo performance, supported by experimental data and methodologies.

BMS-191011 is a potent opener of large-conductance calcium-activated potassium (maxi-K) channels and has demonstrated neuroprotective effects in animal models of stroke.^[1] However, its clinical development has been hampered by very low water solubility.^[1] To overcome this limitation, researchers at Bristol-Myers Squibb developed several water-soluble prodrugs, with the deoxycarnitine ester of **BMS-191011** emerging as a promising clinical candidate.^{[1][2]} This prodrug strategy aims to improve the compound's pharmaceutical properties while ensuring efficient conversion to the active parent drug in vivo.

In Vivo Efficacy: A Comparative Overview

The primary advantage of the deoxycarnitine ester prodrug lies in its ability to deliver the active **BMS-191011** to the target site more effectively than the parent drug itself, particularly in acute situations like stroke where intravenous administration is required.

Table 1: Comparison of In Vivo Efficacy in a Rat Model of Focal Stroke

Compound	Dosing (Intravenous)	Time of Administration	Outcome
Deoxycarnitine Ester Prodrug of BMS-191011	100 µg/kg to 1 mg/kg	2 hours post-occlusion	Significant reduction in cortical infarct volume (12-17%)[1]
BMS-191011	Not reported in a comparable stroke model due to solubility issues	-	-

The data clearly indicates that the prodrug, when administered intravenously, is effective in a rat model of focal stroke.[1] The poor solubility of **BMS-191011** complicates its intravenous formulation and has limited the acquisition of comparable in vivo efficacy data for the parent compound in this model.

Physicochemical and Pharmacokinetic Properties

The rationale for developing a prodrug of **BMS-191011** is rooted in its challenging physicochemical properties. The deoxycarnitine ester prodrug was specifically designed to enhance aqueous solubility and facilitate in vivo delivery.

Table 2: Physicochemical and In Vitro Conversion Properties

Property	BMS-191011	Deoxycarnitine Ester Prodrug
Aqueous Solubility	Very low[1]	Significantly enhanced[1]
Chemical Stability in Solution	Not specified	Long duration[1]
Conversion to BMS-191011 in Human Plasma	-	Extensive[1][2]
Conversion to BMS-191011 in Rat Plasma and Blood	-	Extensive[1]

The superior chemical stability and crystallinity of the deoxycarnitine ester prodrug, combined with its efficient cleavage to **BMS-191011** in human plasma, were key factors in its selection for clinical evaluation.[\[2\]](#)

Experimental Methodologies

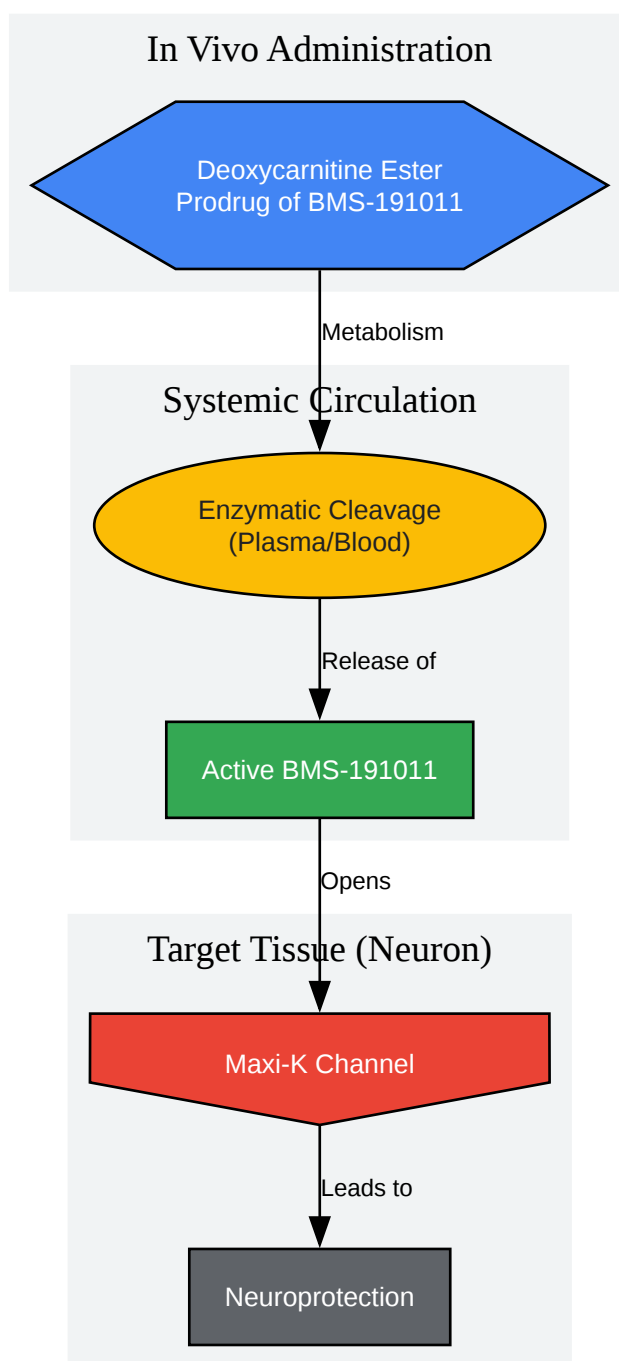
The in vivo efficacy of the **BMS-191011** prodrug was evaluated using a well-established animal model of stroke.

Focal Stroke Model in Rats

- Animal Model: The study utilized a rat model of focal stroke.[\[1\]](#)
- Procedure: A permanent occlusion of the left middle cerebral artery was induced to mimic the effects of a stroke.[\[1\]](#)
- Treatment: Single intravenous doses of the deoxycarnitine ester prodrug, ranging from 100 µg/kg to 1 mg/kg, were administered two hours after the arterial occlusion.[\[1\]](#)
- Endpoint: The primary outcome measured was the cortical infarct volume, which was found to be significantly reduced in the treated group.[\[1\]](#)

Signaling Pathway and Prodrug Conversion

BMS-191011 exerts its neuroprotective effects by opening maxi-K channels. The prodrug is designed to be inactive until it is metabolically converted into the active **BMS-191011**.

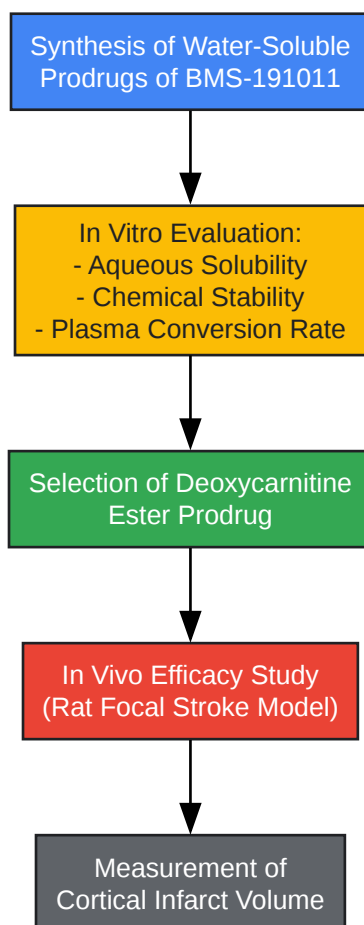


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Caption: Prodrug activation and mechanism of action.

Experimental Workflow: From Prodrug to Efficacy Assessment

The evaluation of the **BMS-191011** prodrug followed a logical progression from synthesis to in vivo testing.



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Caption: Experimental workflow for prodrug evaluation.

In conclusion, the development of a water-soluble deoxycarnitine ester prodrug of **BMS-191011** represents a successful strategy to overcome the limitations of the parent compound. The prodrug demonstrates enhanced pharmaceutical properties and achieves significant in vivo efficacy in a preclinical model of stroke, highlighting the potential of this approach for advancing the therapeutic application of promising but poorly soluble drug candidates.

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References

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